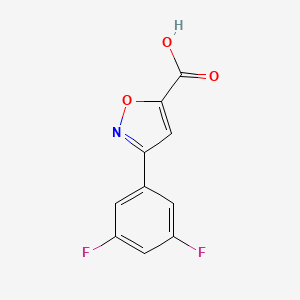

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Description

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid (CAS: CID 83810752) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 3,5-difluorophenyl group at the 3-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₀H₅F₂NO₃, with a molecular weight of 225.15 g/mol. The compound’s SMILES string is C1=C(C=C(C=C1F)F)C2=NOC(=C2)C(=O)O, and its InChIKey is KFXASTQDUFOPGL-UHFFFAOYSA-N .

Key structural features include:

- 1,2-Oxazole ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

- 3,5-Difluorophenyl group: A benzene ring with fluorine substituents at the 3 and 5 positions, enhancing lipophilicity and metabolic stability.

- Carboxylic acid group: Promotes solubility in polar solvents and enables derivatization for drug discovery applications.

Properties

CAS No. |

1511226-54-2 |

|---|---|

Molecular Formula |

C10H5F2NO3 |

Molecular Weight |

225.15 g/mol |

IUPAC Name |

3-(3,5-difluorophenyl)-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |

InChI Key |

KFXASTQDUFOPGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NOC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the 3,5-difluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,5-difluorobenzoyl chloride with hydroxylamine hydrochloride can yield the corresponding oxime, which upon cyclization forms the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Scientific Research Applications

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is a chemical compound with applications in various scientific research fields. It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Scientific Research Applications

This compound is used in chemistry as a building block in the synthesis of more complex molecules. It is also studied in biology for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its potential as a pharmaceutical intermediate in medicine. Additionally, it finds use in industry for the development of new materials and chemical processes.

3-(3,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has demonstrated activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to standard chemotherapeutics like doxorubicin. Flow cytometry assays indicate that the compound induces apoptosis in these cell lines in a dose-dependent manner.

Related Compounds

Other oxazole derivatives have demonstrated diverse biological activities. For example, novel 1,2,4-oxadiazole derivatives have emerged as potential drug candidates . One compound, 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (DDO-7263), is a novel Nrf2 activator that targets brain tissue and protects against MPTP-induced neurotoxicity . Some oxadiazoles have shown the ability to selectively inhibit hCA at nanomolar, sub-nanomolar, and even picomolar concentrations . Additionally, certain 3,5-disubstituted-1,2,4-oxadiazoles containing a vinyl moiety have exhibited antitubercular activity .

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 226.03102 | 148.2 |

| [M+Na]+ | 248.01296 | 159.5 |

| [M+NH₄]+ | 243.05756 | 153.8 |

| [M-H]- | 224.01646 | 148.2 |

These values suggest moderate molecular rigidity, comparable to other oxazole derivatives .

Comparison with Similar Compounds

Structural and Substituent Variations

Substituent Position and Halogenation

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid Substituents: Bromine at the 4-position of the phenyl ring; dihydro-oxazole (non-aromatic).

5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

- Core structure : 1,2,4-Oxadiazole (two nitrogen atoms) vs. 1,2-oxazole.

- Substituents : Trifluorophenyl group enhances electronegativity and metabolic resistance.

- Applications : Used in R&D for kinase inhibition studies .

3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

Functional Group Modifications

- Carboxylic Acid Derivatives : Ethyl esters (e.g., Ethyl 5-(5-Bromo-2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

- Methyl Substituents : 5-Methyl-4,5-dihydro-oxazole derivatives (e.g., 3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid) show reduced aromaticity, altering reactivity .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CCS (Ų) [M+H]+ | Key Substituents |

|---|---|---|---|---|

| 3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid | C₁₀H₅F₂NO₃ | 225.15 | 148.2 | 3,5-F₂Ph, COOH |

| 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C₁₀H₈BrNO₃ | 282.08 | N/A | 4-BrPh, dihydro-oxazole |

| 5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | C₉H₄F₃N₃O₃ | 283.14 | N/A | 2,3,5-F₃Ph, 1,2,4-oxadiazole |

| 3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C₁₀H₇ClFNO₃ | 243.62 | N/A | 3-Cl, 2-FPh, dihydro-oxazole |

- Lipophilicity : Fluorine and chlorine substituents increase logP values, while carboxylic acid groups enhance hydrophilicity.

- Stability : Dihydro-oxazole derivatives (e.g., and ) are less prone to oxidative degradation than fully aromatic oxazoles .

Limitations and Gaps

Biological Activity

3-(3,5-Difluorophenyl)-1,2-oxazole-5-carboxylic acid (CAS Number: 1511226-54-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry and agriculture. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

- Molecular Formula : C10H5F2NO3

- Molecular Weight : 225.1484 g/mol

- Structure : The compound features an oxazole ring substituted with a 3,5-difluorophenyl group. This structural configuration is crucial for its biological activity.

The mechanism of action for this compound is primarily based on its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the oxazole ring enhances its binding affinity to these targets, potentially modulating their activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Several studies have demonstrated that oxazole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .

- Antimicrobial Properties : The compound may possess antimicrobial activity due to its ability to disrupt cellular processes in pathogens. Similar oxazole derivatives have been reported to exhibit antifungal and antibacterial effects .

- Agrochemical Applications : The compound's structure suggests potential use in agrochemicals, including herbicides and fungicides. Its fluorinated phenyl group may enhance its efficacy against pests and diseases in crops.

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study evaluated the cytotoxic effects of various oxazole derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in cancer cell lines with IC50 values ranging from 0.058 to 1.02 µM depending on the specific derivative and cell type tested .

-

Mechanistic Insights :

- Investigations into the binding interactions between oxazole derivatives and their biological targets revealed that modifications in the substituent groups significantly affect their binding affinity and selectivity. The difluorophenyl group contributes to increased electronegativity, enhancing interaction with target sites .

Comparative Analysis

A comparison with related compounds highlights the unique properties of this compound:

| Compound Name | Structure | Notable Activity | IC50 (µM) |

|---|---|---|---|

| 5-(3,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid | Structure | Antitumor | 0.070 |

| 5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic acid | Structure | Antimicrobial | 0.150 |

| This compound | Structure | Antitumor & Agrochemical Potential | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.